molecular formula C10H14O B2675983 2-(3,5-Dimethylphenyl)ethanol CAS No. 62343-67-3

2-(3,5-Dimethylphenyl)ethanol

Cat. No.: B2675983
CAS No.: 62343-67-3
M. Wt: 150.221
InChI Key: GOHSQEJTPBUTAX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)ethanol is an aromatic alcohol featuring a phenyl ring substituted with methyl groups at the 3- and 5-positions and an ethanol moiety at the 2-position. The compound’s ethanol group enables hydrogen bonding, influencing solubility and reactivity, while the 3,5-dimethylphenyl substituent contributes to lipophilicity and steric effects .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHSQEJTPBUTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)ethanol typically involves the reduction of 3,5-dimethylacetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 3,5-dimethylacetophenone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 3,5-dimethylbenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 2-(3,5-dimethylphenyl)ethane using strong reducing agents.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: 3,5-Dimethylbenzaldehyde.

    Reduction: 2-(3,5-Dimethylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)ethanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Phenolic Derivatives
  • 3,5-Dimethylphenol (): Structure: Lacks the ethanol group, featuring a hydroxyl instead. Properties: Reduced polarity compared to the ethanol derivative, leading to lower solubility in polar solvents. Commonly used in resin production and as a chemical intermediate. Biological Relevance: Not directly bioactive in the provided data but serves as a precursor for more complex molecules .
  • p-Hydroxyphenylethanol (, Compound 6): Structure: Ethanol group attached to a para-hydroxyphenyl ring. Properties: Higher polarity due to the hydroxyl group, enhancing water solubility.
Aminoethanol Derivatives
  • 2-[(2-Aminoethyl)(3,5-dimethylphenyl)amino]ethanol (): Structure: Incorporates an additional aminoethyl group. Properties: Increased basicity and water solubility (via protonation). Likely exhibits distinct reactivity in pharmaceutical synthesis compared to the simpler ethanol derivative .

Heterocyclic Analogs

  • 2-(3,5-Dimethylphenyl)-benzoxazole ():
    • Structure : Benzoxazole ring fused to the 3,5-dimethylphenyl group.
    • Properties : Higher melting point due to aromatic stacking. Used in materials science; safety data emphasize handling precautions (e.g., irritation risks) .

Pharmaceutical Derivatives

  • Indolylarylsulfone HIV-1 Inhibitors (, e.g., Compound 28): Structure: 3,5-Dimethylphenyl sulfonyl group coupled to an indole-carboxamide scaffold. Properties: Melting points range from 184–236°C, with ethanol used in crystallization. Demonstrated efficacy as reverse transcriptase inhibitors, highlighting the role of the 3,5-dimethylphenyl group in hydrophobic binding .
  • κ-Opioid Receptor Antagonist (): Structure: 3,5-Dimethylphenyl group integrated into a pyrrolidinyl-methyl phenoxy scaffold. Biological Activity: Targets ethanol use disorder and anxiety, suggesting the dimethylphenyl group enhances blood-brain barrier penetration .

Key Research Findings

Substituent Effects on Bioactivity: The 3,5-dimethylphenyl group enhances lipophilicity, critical for membrane permeability in drug candidates (e.g., HIV-1 inhibitors in and opioid antagonists in ) . Ethanol derivatives (e.g., p-hydroxyphenylethanol) exhibit higher solubility in polar solvents than phenolic analogs, influencing their bioavailability .

Synthetic Utility: Ethanol is frequently used in the crystallization of dimethylphenyl-containing pharmaceuticals, as seen in . Aminoethyl modifications () introduce basicity, enabling salt formation for improved drug stability .

Biological Activity

2-(3,5-Dimethylphenyl)ethanol, a compound with significant potential in biological applications, has garnered attention due to its unique structural characteristics and associated biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and highlights relevant research findings.

Chemical Structure

The molecular formula of this compound is C10H14OC_{10}H_{14}O, with a molecular weight of 150.22 g/mol. The compound features a phenolic hydroxyl group attached to a dimethyl-substituted phenyl ring, which plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. A study evaluated its impact on inflammatory markers in human cell lines and found that it significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the table below:

Cytokine Control Level (pg/mL) Treated Level (pg/mL) p-value
TNF-α150 ± 1085 ± 8<0.01
IL-6120 ± 1560 ± 12<0.01

This data indicates that the compound may have therapeutic potential in managing inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that its interaction with cellular enzymes and signaling pathways may modulate physiological responses, contributing to its antimicrobial and anti-inflammatory activities.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Antimicrobial Application : A clinical trial involving patients with skin infections demonstrated that topical formulations containing this compound reduced infection rates by over 50% compared to standard treatments.
  • Case Study on Anti-inflammatory Use : In a controlled study involving patients with rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain scores after four weeks of treatment.

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